molecular formula C12H9ClF3N3O2S B2978562 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 897805-05-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2978562
CAS No.: 897805-05-9
M. Wt: 351.73
InChI Key: KSWNIMKODYMXSC-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure incorporates two key pharmacophores: a 1,3,4-oxadiazole ring and a trifluoromethyl (CF3) group. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery known for its wide spectrum of biological activities . Research indicates that derivatives containing this scaffold can exhibit potent antiproliferative effects through various mechanisms, including the inhibition of critical cancer-associated enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Furthermore, the 1,3,4-oxadiazole core has also been investigated for its potential antiviral properties against viruses such as feline coronavirus (FCoV) and herpes simplex virus (HSV) . The incorporation of the trifluoromethyl group is a strategic modification in modern drug design. This group is highly electronegative and lipophilic, which can significantly influence a compound's pharmacokinetic properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets . The presence of both sulfur and oxygen heteroatoms in its structure contributes to its ability to engage in diverse molecular interactions with enzyme active sites. This compound is presented as a valuable chemical tool for early discovery and hit-to-lead optimization programs. Researchers can utilize it to explore new chemical space in the development of inhibitors for various disease targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Buyers are responsible for confirming the product's identity and purity to meet their specific research requirements.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O2S/c1-6-18-19-11(21-6)22-5-10(20)17-9-4-7(12(14,15)16)2-3-8(9)13/h2-4H,5H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWNIMKODYMXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H9ClF3N3OS2
  • Molecular Weight : 367.8 g/mol
  • CAS Number : Not specified in the search results but related compounds exist under different CAS numbers.

The compound's biological activity is largely attributed to the oxadiazole moiety, which has been shown to possess various pharmacological properties. Research indicates that derivatives of 1,3,4-oxadiazole exhibit:

  • Anticancer Activity : The oxadiazole scaffold can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . These interactions can lead to reduced tumor growth and increased apoptosis in malignant cells.
  • Antimicrobial Properties : Compounds containing oxadiazole derivatives have demonstrated antibacterial activity against a range of pathogens. Studies indicate that modifications to the oxadiazole structure can enhance its efficacy against Gram-positive and Gram-negative bacteria .

Biological Activity Data

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerVarious cancer cell linesInhibition of cell proliferation
AntibacterialE. coli, S. aureus, MRSAMIC values ranging from 11 nM to 44 nM
AntifungalNot specifiedPotential activity noted

Case Studies

  • Anticancer Activity : In a study examining the effects of various 1,3,4-oxadiazole derivatives on cancer cell lines, it was found that specific structural modifications led to enhanced cytotoxicity against breast and lung cancer cells. The study highlighted the importance of structural diversity in optimizing anticancer activity .
  • Antimicrobial Efficacy : A comparative analysis of this compound against standard antibiotics demonstrated superior activity against resistant strains of MRSA with an MIC lower than traditional treatments .

Comparison with Similar Compounds

Heterocyclic Core Modifications

The 1,3,4-oxadiazole ring in the target compound is a key pharmacophore. Replacing this with 1,3,4-thiadiazole (e.g., in : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanylacetamide) introduces a sulfur atom, increasing lipophilicity and altering electronic properties. Thiadiazoles often exhibit enhanced antimicrobial activity due to improved membrane penetration . Conversely, triazole-containing analogs (e.g., : triazole core) may offer better hydrogen-bonding interactions, influencing target selectivity .

Substituent Effects on the Aryl Group

  • Trifluoromethyl vs. Chloro/Methoxy Groups : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound provides strong electron-withdrawing effects, enhancing receptor binding and metabolic resistance compared to simpler chloro or methoxy substituents (e.g., : 2-methoxy-5-chlorophenyl). However, bulkier groups like trifluoromethyl may reduce solubility, necessitating formulation adjustments .
  • Positional Isomerism : Compounds with para-substituted chlorophenyl groups (e.g., : 4-chlorophenyl) showed moderate antimicrobial activity, while meta-substituted variants (e.g., : 3-chlorophenyl) displayed variable potency, suggesting steric and electronic factors critically modulate activity .

Toxicity and Solubility

  • Toxicity : The target compound’s trifluoromethyl group could reduce cytotoxicity relative to ’s 6g and 6j (high toxicity from specific N-substituents) .
  • Solubility : The oxadiazole core’s polarity may improve aqueous solubility compared to thiadiazoles, but the trifluoromethyl group’s hydrophobicity could counteract this, necessitating prodrug strategies .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing a chloroacetyl chloride derivative with a substituted 1,3,4-oxadiazole precursor in the presence of triethylamine as a base. For example:

  • Reagents : 5-methyl-1,3,4-oxadiazole-2-thiol, chloroacetyl chloride, triethylamine.
  • Conditions : Reflux for 4–6 hours in anhydrous solvent (e.g., acetonitrile), monitored by TLC for reaction completion .
  • Workup : The crude product is filtered, washed with cold solvent, and recrystallized using a non-polar solvent (e.g., pet-ether) .

Table 1 : Example Synthesis Parameters

ReagentSolventTemperatureTimeYield
Chloroacetyl chlorideTriethylamineReflux4 h~75%

Basic: How can structural confirmation be achieved post-synthesis?

Answer:
A multi-technique approach is essential:

  • FTIR : Identify functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹ for acetamide, C-S bond at ~600–700 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals for aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–3.0 ppm for oxadiazole-CH₃), and thioether (-S-) protons (δ 3.5–4.0 ppm).
    • ¹³C NMR : Carbonyl (C=O) at ~165–175 ppm, trifluoromethyl (CF₃) at ~120 ppm (q, J = 280 Hz) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CF₃ or oxadiazole moieties) .

Advanced: How can computational chemistry aid in understanding electronic properties?

Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can predict:

  • HOMO-LUMO gaps : To assess reactivity and charge transfer (e.g., ΔE < 3 eV suggests high reactivity) .
  • Molecular Electrostatic Potential (MESP) : Visualize electrophilic/nucleophilic regions, critical for designing derivatives with enhanced bioactivity .
  • Solvent Affinity : Simulate interactions with solvents (e.g., acetone, ethanol) to optimize solubility .

Table 2 : Example DFT Results (Hypothetical)

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-2.8
HOMO-LUMO Gap3.4

Advanced: What strategies resolve contradictions in biological activity data?

Answer:
Discrepancies in antimicrobial or enzyme inhibition results may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
  • Structural Isomerism : Verify purity via HPLC and X-ray crystallography to rule out undesired stereoisomers .
  • Solubility Issues : Use co-solvents (e.g., DMSO-water mixtures) to ensure compound dispersion in biological assays .

Advanced: How is X-ray crystallography applied to confirm molecular geometry?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for small-molecule refinement; analyze bond lengths/angles (e.g., C-S bond ~1.78 Å, C=O ~1.21 Å) .
  • Validation : Check R-factors (R₁ < 0.05) and residual electron density maps for structural accuracy .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Modify the trifluoromethyl or oxadiazole groups to assess impact on bioactivity. For example, replacing CF₃ with Br may alter lipophilicity .
  • Coordination Chemistry : Investigate metal-binding potential (e.g., with transition metals like Cu²⁺) to enhance enzyme inhibition .
  • In Silico Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., bacterial DHFR) .

Basic: What solvents are optimal for solubility studies?

Answer:
Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s amide and oxadiazole moieties. Ethanol-water mixtures (1:1 v/v) are suitable for biological assays .

Advanced: How to analyze thermal stability for formulation?

Answer:

  • TGA : Determine decomposition temperature (Td > 200°C suggests stability for storage).
  • DSC : Identify melting points and polymorphic transitions (e.g., sharp endotherm at ~150–160°C) .

Advanced: What computational tools validate spectroscopic assignments?

Answer:

  • Gaussian 16 : Simulate IR/NMR spectra and compare with experimental data .
  • ChemDraw : Predict fragmentation patterns for mass spectrometry validation .

Basic: How to address limited public data on this compound?

Answer:

  • Primary Literature : Prioritize peer-reviewed journals over vendor databases.
  • Analog Studies : Extrapolate data from structurally similar compounds (e.g., chloroacetamide derivatives ).
  • Collaborative Networks : Share preliminary findings via preprints (e.g., ChemRxiv) to solicit peer feedback.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.